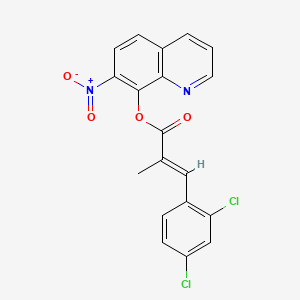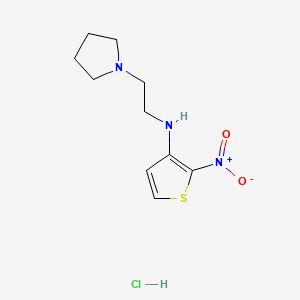
2-Naphthaleneacetic acid, 5,6-dihydro-7-(1H-imidazol-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthaleneacetic acid, 5,6-dihydro-7-(1H-imidazol-1-yl)- is a chemical compound that belongs to the class of naphthalene derivatives This compound features a naphthalene ring system with an acetic acid group and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthaleneacetic acid, 5,6-dihydro-7-(1H-imidazol-1-yl)- typically involves the reaction of naphthalene derivatives with imidazole under specific conditions. One common method includes the use of 2-chloro-4,5-dihydro-1H-imidazole as a starting material, which reacts with naphthalene derivatives in the presence of a base such as triethylamine (TEA) in dichloromethane at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Naphthaleneacetic acid, 5,6-dihydro-7-(1H-imidazol-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the imidazole ring to its dihydro form.
Substitution: The compound can undergo substitution reactions at the imidazole ring or the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents.
Major Products Formed
The major products formed from these reactions include naphthoquinone derivatives, dihydroimidazole derivatives, and various substituted naphthalene and imidazole compounds.
Scientific Research Applications
2-Naphthaleneacetic acid, 5,6-dihydro-7-(1H-imidazol-1-yl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research explores its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthaleneacetic acid, 5,6-dihydro-7-(1H-imidazol-1-yl)- involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The compound may also interact with DNA and proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A basic five-membered ring structure with two nitrogen atoms.
Naphthaleneacetic acid: A naphthalene derivative with an acetic acid group.
Benzimidazole: Similar to imidazole but with a fused benzene ring.
Uniqueness
2-Naphthaleneacetic acid, 5,6-dihydro-7-(1H-imidazol-1-yl)- is unique due to the combination of the naphthalene ring, acetic acid group, and imidazole ring. This unique structure imparts specific chemical and biological properties that are not found in simpler imidazole or naphthalene derivatives .
Properties
CAS No. |
89782-09-2 |
|---|---|
Molecular Formula |
C15H14N2O2 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
2-(7-imidazol-1-yl-5,6-dihydronaphthalen-2-yl)acetic acid |
InChI |
InChI=1S/C15H14N2O2/c18-15(19)8-11-1-2-12-3-4-14(9-13(12)7-11)17-6-5-16-10-17/h1-2,5-7,9-10H,3-4,8H2,(H,18,19) |
InChI Key |
KTVCGQQMSBKUEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC2=C1C=CC(=C2)CC(=O)O)N3C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


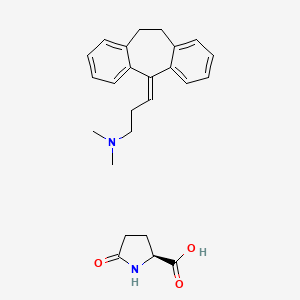
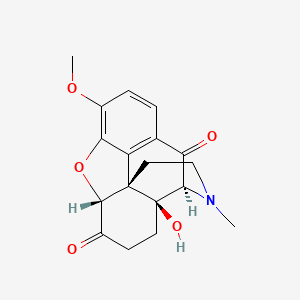


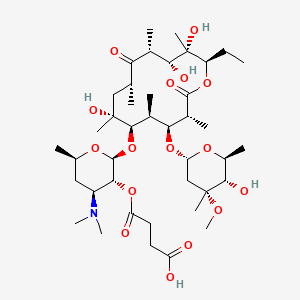

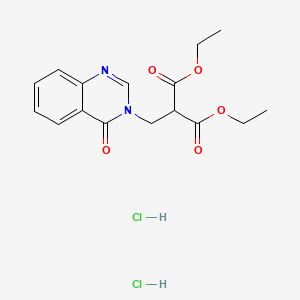
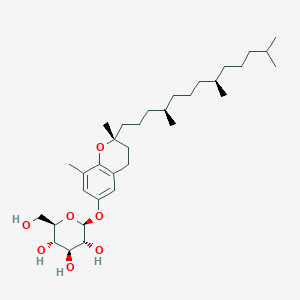
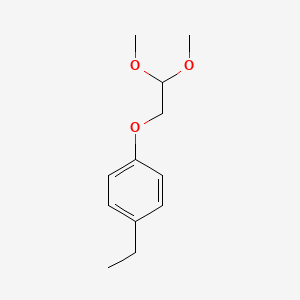
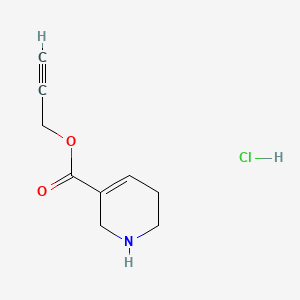
![n-(5-Tert-butyl-4-{[6-hydroxy-4-oxo-2-(2-phenylethyl)-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl]sulfanyl}-2-methylphenyl)methanesulfonamide](/img/structure/B12722737.png)
